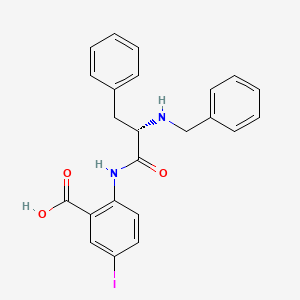

(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid

Vue d'ensemble

Description

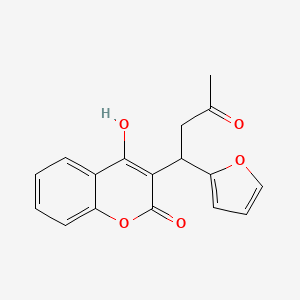

“(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid” is a complex organic compound. It contains a benzylamino group, a phenylpropanamido group, and an iodobenzoic acid group . Benzylamines are known to play a prominent role in numerous pharmaceutically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylamino group and the phenylpropanamido group, followed by the introduction of the iodobenzoic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray powder diffraction, infrared absorption spectroscopy, and Raman spectroscopy could be used to study the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzylamines can undergo a variety of reactions, including reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Cancer Treatment: Overcoming Drug Resistance

CW069 has been studied for its potential to reverse drug resistance in cancer treatment, particularly in prostate cancer. Research indicates that CW069, when used in combination with the chemotherapy drug docetaxel (DTX), can induce apoptosis (programmed cell death) in cancer cells and overcome resistance to DTX . This suggests that CW069 could be a valuable asset in enhancing the efficacy of existing cancer therapies.

Targeting Kinesin Proteins in Cancer Cells

The compound has been identified as an inhibitor of the kinesin family member C1 (KIFC1), a protein involved in centrosome clustering . Centrosome clustering is a process that allows cancer cells to survive with abnormal numbers of chromosomes, and inhibiting this process can lead to the death of cancer cells. CW069’s ability to inhibit KIFC1 could make it a promising candidate for targeting aggressive cancers with abnormal chromosome numbers.

Apoptosis Induction in Chemotherapy

CW069’s role in inducing apoptosis is not limited to overcoming drug resistance. It also has the potential to directly suppress cell viability in both parental and drug-resistant cancer cell lines . This broadens the scope of CW069 as a standalone treatment option or in combination with other chemotherapy agents.

Molecular Pathology Research

In molecular pathology, CW069 is used as a tool to understand the mechanisms of cancer progression and resistance to chemotherapy . By studying the effects of CW069 on cancer cells, researchers can gain insights into the molecular pathways that are critical for cancer cell survival and proliferation.

Development of New Therapeutic Strategies

The insights gained from the research on CW069 can lead to the development of new therapeutic strategies that target specific mechanisms of cancer cell survival, such as centrosome clustering and spindle formation during cell division .

Combination Therapy Research

Finally, CW069 is being researched as part of combination therapy regimens. Its ability to sensitize drug-resistant cancer cells to chemotherapy agents opens up new avenues for combination treatments that could be more effective than single-agent therapies .

Mécanisme D'action

Target of Action

CW069 is a selective allosteric inhibitor of HSET . HSET is a minus-end microtubule (MT) motor protein, encoded by KIFC1 and Kifc5a in humans and mice, respectively . It plays a crucial role in the assembly of a functional mitotic spindle .

Mode of Action

CW069 interacts with HSET through a highly favorable hydrogen bond formed between the carboxylate of CW069 and the guanidinium group of Arg521 in HSET . Additionally, a cation-π interaction is formed between the exposed phenyl group of CW069 and the Arg521 side chain . Arg521 is critical for CW069 selectivity .

Biochemical Pathways

The primary biochemical pathway affected by CW069 is the assembly of the mitotic spindle, a crucial component of cell division . By inhibiting HSET, CW069 disrupts this process, leading to changes in cell division .

Pharmacokinetics

It’s soluble in dmso , which suggests it could be administered in a solution for research purposes.

Result of Action

CW069 potently suppresses N1E-115 cells and less potently inhibits the NHDF cells . It causes increased multipolar spindles in N1E-115 cells with supernumerary centrosomes and shows no effect on altering bipolar spindle morphology in normal human dermal fibroblast cells . CW069 (200 μM) induces multipolar anaphase formation and cell death in N1E-115 cells .

Action Environment

It’s worth noting that the compound is stable at -20°c , suggesting that temperature could be a significant factor in its stability.

Safety and Hazards

Propriétés

IUPAC Name |

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDIXDXDSUBHIU-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: CW069 is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, CW069 prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does CW069 show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that CW069 also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, CW069 has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of CW069 compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that CW069 may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, CW069 did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with CW069?

A4: While CW069 demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while CW069 showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of CW069.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

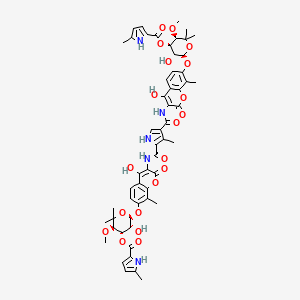

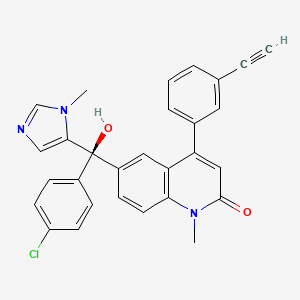

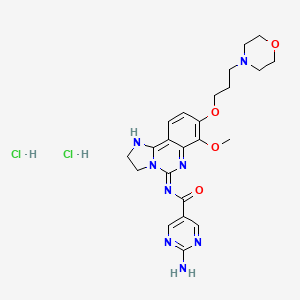

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)